

3-Methylthiolane chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methylthiolane

Cat. No.: B1266643

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Structure of **3-Methylthiolane**

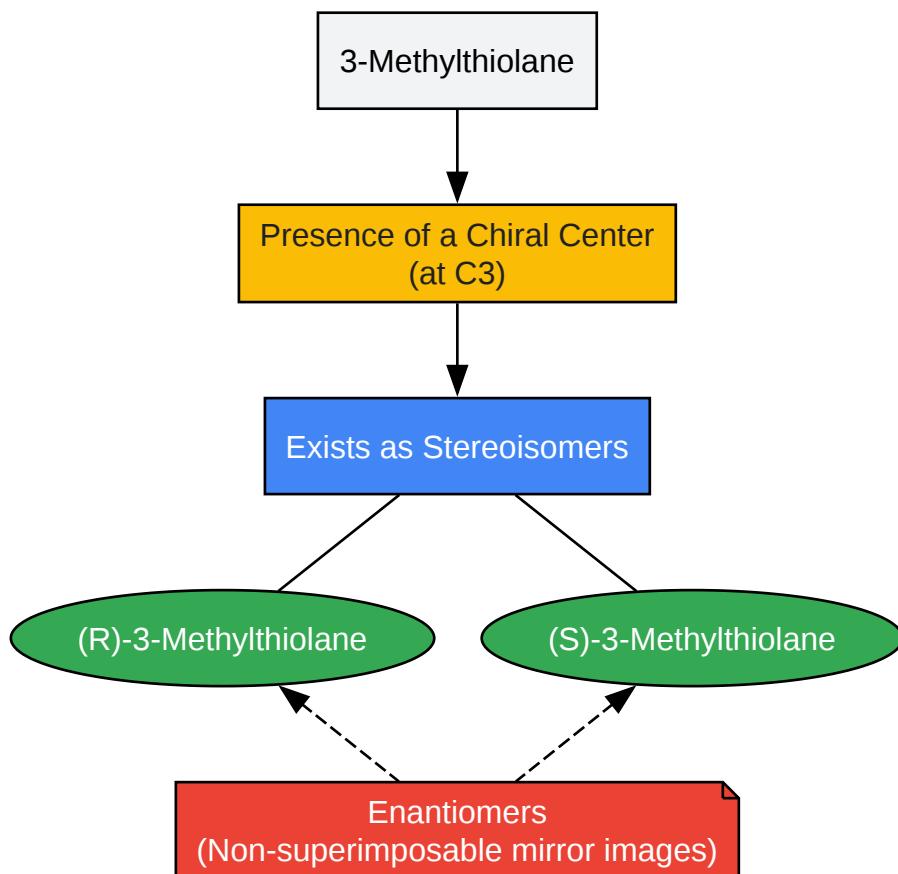
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of **3-Methylthiolane**, a heterocyclic organic compound. The information is presented to support research, development, and application activities within the scientific community.

Core Chemical Properties

3-Methylthiolane, also known by its IUPAC name Thiophene, tetrahydro-3-methyl-, is a sulfur-containing heterocyclic compound.^{[1][2]} Its fundamental chemical and physical properties are summarized in the table below for ease of reference and comparison.

Property	Value
Molecular Formula	C5H10S
Molecular Weight	102.20 g/mol [3] [4]
CAS Number	4740-00-5 [1] [3] [5]
Boiling Point	132.5 ± 8.0 °C at 760 mmHg [5]
Melting Point	-81.16 °C [5]
Density	0.9 ± 0.1 g/cm³ [5]
Flash Point	28.1 ± 15.1 °C [5]
Refractive Index	1.491 [5]
Synonyms	3-Methyltetrahydrothiophene, Tetrahydro-3-methylthiophene, 3-Methylthiacyclopentane [1] [2] [5]


Chemical Structure and Stereoisomerism

The structure of **3-Methylthiolane** consists of a five-membered saturated ring containing one sulfur atom, which is known as a thiolane ring. A methyl group is attached to the carbon atom at the 3-position of this ring.[\[1\]](#)

A critical structural feature of **3-Methylthiolane** is the presence of a chiral center at the C3 carbon, the carbon atom to which the methyl group is attached. This chirality means that **3-Methylthiolane** can exist as a pair of enantiomers: **(R)-3-Methylthiolane** and **(S)-3-Methylthiolane**. Enantiomers are stereoisomers that are non-superimposable mirror images of each other.[\[6\]](#)[\[7\]](#)

Figure 1: Chemical structures of (R)- and (S)-**3-Methylthiolane** enantiomers.

The relationship between the chiral center and the resulting stereoisomers is a fundamental concept in stereochemistry. The presence of a single chiral center invariably leads to the existence of two stereoisomers (enantiomers), provided the molecule is not a meso compound.

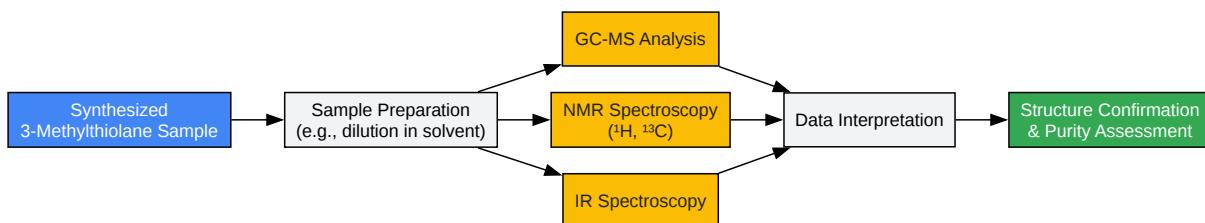
[Click to download full resolution via product page](#)

Figure 2: Logical relationship of stereoisomerism in **3-Methylthiolane**.

Experimental Protocols

Detailed, step-by-step experimental protocols for the specific synthesis and analysis of **3-Methylthiolane** are not readily available within the public domain literature found. However, general methodologies applicable to the synthesis and analysis of thiolane derivatives can be outlined.

General Synthetic Approach


A plausible synthetic route could involve the cyclization of an appropriate linear precursor containing a thiol group and a leaving group at the desired positions to form the five-membered ring. For instance, a derivative of 1,4-dihalobutane could react with a methyl-substituted sulfide source.

Analytical Methodologies

The analysis of **3-Methylthiolane** and its purity would typically involve standard analytical techniques used in organic chemistry:

- Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for separating and identifying volatile organic compounds like **3-Methylthiolane**.^[2] The gas chromatograph separates the components of a sample, and the mass spectrometer provides detailed mass information for identification.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be crucial for confirming the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups within the molecule.

A generalized workflow for the analysis of a synthesized thiol compound is depicted below.

[Click to download full resolution via product page](#)

Figure 3: Generalized analytical workflow for **3-Methylthiolane** characterization.

Signaling Pathways and Biological Activity

Currently, there is no significant information in the reviewed literature to suggest that **3-Methylthiolane** is directly involved in specific biological signaling pathways. Its primary relevance in a drug development context would likely be as a structural motif or a synthetic

intermediate in the creation of more complex, biologically active molecules. Further research would be required to elucidate any potential biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thiophene, tetrahydro-3-methyl- [webbook.nist.gov]
- 2. Thiophene, tetrahydro-3-methyl- [webbook.nist.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Thiophene, tetrahydro-3-methyl- (CAS 4740-00-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. echemi.com [echemi.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [3-Methylthiolane chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1266643#3-methylthiolane-chemical-properties-and-structure\]](https://www.benchchem.com/product/b1266643#3-methylthiolane-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com